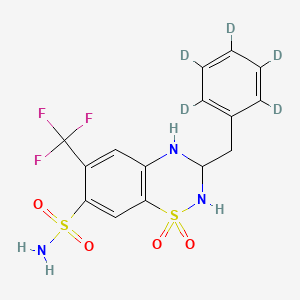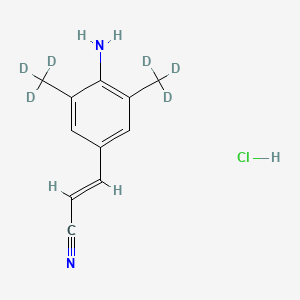
3-Ethyl Haloperidol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The molecular formula for this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 . This compound is often utilized in proteomics research and other biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Haloperidol-d4 typically involves the deuteration of 3-Ethyl Haloperidol. This process can be achieved using deuterating agents such as deuterium chloride (DCl) or deuterium oxide (D2O) . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
3-Ethyl Haloperidol-d4 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Ethyl Haloperidol-d4 is similar to that of Haloperidol, a well-known antipsychotic agent. Haloperidol exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain . This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The deuterated form, this compound, is used in research to study the pharmacokinetics and pharmacodynamics of Haloperidol and its derivatives .
類似化合物との比較
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Haloperidol-d4: A deuterated form of Haloperidol used in research.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
Risperidone: Another antipsychotic with a unique mechanism of action.
Uniqueness of 3-Ethyl Haloperidol-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in mass spectrometry and NMR spectroscopy. This compound is particularly valuable in research settings where accurate quantification and analysis of drug metabolism are crucial .
特性
CAS番号 |
1794883-80-9 |
|---|---|
分子式 |
C23H27ClFNO2 |
分子量 |
407.947 |
IUPAC名 |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChIキー |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
同義語 |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)
